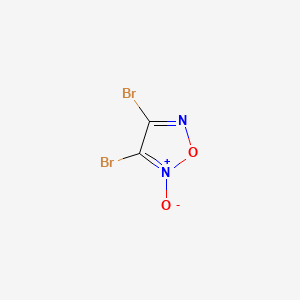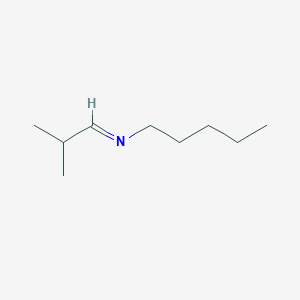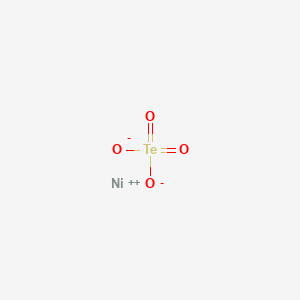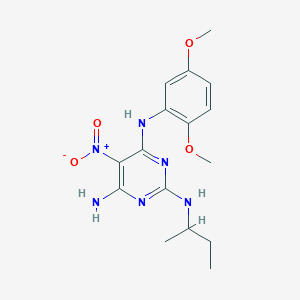
Ethyl 2-amino-6-fluoronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-6-fluoronicotinate is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of nicotinic acid, featuring an amino group at the 2-position and a fluorine atom at the 6-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-fluoronicotinate typically involves the esterification of 2-amino-6-fluoronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-6-fluoronicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 2-nitro-6-fluoronicotinate.
Reduction: Formation of 2-amino-6-fluoronicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-6-fluoronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-6-fluoronicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Ethyl 2-amino-6-fluoronicotinate can be compared with other similar compounds, such as:
Ethyl 2-amino-5-fluoronicotinate: Similar structure but with the fluorine atom at the 5-position.
2-Amino-6-fluoronicotinic acid: The parent acid form of the compound.
Mthis compound: The methyl ester analog.
Uniqueness
This compound is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring, which can influence its reactivity and biological activity. The ethyl ester group also provides different solubility and stability properties compared to other esters or the parent acid.
Propiedades
Número CAS |
86724-81-4 |
|---|---|
Fórmula molecular |
C8H9FN2O2 |
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
ethyl 2-amino-6-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3,(H2,10,11) |
Clave InChI |
OZPWCYIYFOVNIO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl benzo[d][1,3]dioxol-5-ylboronate](/img/structure/B14151602.png)
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14151610.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151616.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)

![3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B14151638.png)




![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14151699.png)

